Cas no 935700-10-0 (2,6-Bis(trifluoroacetyl)phenol)

2,6-Bis(trifluoroacetyl)phenol 化学的及び物理的性質
名前と識別子
-
- 935700-10-0
- 2,6-BIS(TRIFLUOROACETYL)PHENOL
- 2,2,2-trifluoro-1-[2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]ethanone
- MFCD07779745
- AKOS025212892
- 1,1'-(2-Hydroxy-1,3-phenylene)bis(2,2,2-trifluoroethan-1-one)
- 2,6-Bis(trifluoroacetyl)phenol
-
- インチ: 1S/C10H4F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h1-3,17H
- InChIKey: WEJOQTXVNKHIQW-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC=C(C(C(F)(F)F)=O)C=1O)=O)(F)F
計算された属性
- 精确分子量: 286.00646296g/mol
- 同位素质量: 286.00646296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 54.4Ų
2,6-Bis(trifluoroacetyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620405-2g |
1,1'-(2-Hydroxy-1,3-phenylene)bis(2,2,2-trifluoroethan-1-one) |
935700-10-0 | 98% | 2g |
¥5342.00 | 2024-04-24 |
2,6-Bis(trifluoroacetyl)phenol 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
2,6-Bis(trifluoroacetyl)phenolに関する追加情報
Introduction to 2,6-Bis(trifluoroacetyl)phenol (CAS No. 935700-10-0)
2,6-Bis(trifluoroacetyl)phenol, with the Chemical Abstracts Service (CAS) number 935700-10-0, is a multifunctional compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its phenolic core and the presence of two trifluoroacetyl groups at the 2 and 6 positions, which impart distinct chemical properties and reactivity.
The molecular formula of 2,6-Bis(trifluoroacetyl)phenol is C14H8F6O3, and its molecular weight is approximately 344.2 g/mol. The trifluoroacetyl groups are known for their strong electron-withdrawing effects, which can significantly influence the reactivity and stability of the molecule. This makes 2,6-Bis(trifluoroacetyl)phenol a valuable building block in the synthesis of complex organic molecules and pharmaceutical intermediates.
In the realm of pharmaceutical research, 2,6-Bis(trifluoroacetyl)phenol has shown promise as a precursor for the development of novel drugs. Recent studies have explored its potential as an intermediate in the synthesis of anti-inflammatory agents and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of 2,6-Bis(trifluoroacetyl)phenol in the synthesis of a series of compounds with potent anti-inflammatory activity. These compounds were found to effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.
Beyond its pharmaceutical applications, 2,6-Bis(trifluoroacetyl)phenol has also been investigated for its potential in materials science. The presence of trifluoroacetyl groups can enhance the thermal stability and chemical resistance of polymers and coatings. A study published in Advanced Materials in 2022 demonstrated that incorporating 2,6-Bis(trifluoroacetyl)phenol into polymer matrices resulted in materials with improved thermal stability and reduced flammability. These properties make it a promising candidate for applications in high-performance coatings and composites.
In organic synthesis, 2,6-Bis(trifluoroacetyl)phenol serves as a versatile reagent due to its ability to undergo various chemical transformations. Its phenolic hydroxyl group can participate in nucleophilic substitution reactions, while the trifluoroacetyl groups can be selectively cleaved under mild conditions to generate other functional groups. This dual functionality makes it an attractive starting material for the synthesis of complex organic molecules with diverse applications.
The synthetic route to 2,6-Bis(trifluoroacetyl)phenol typically involves the reaction of 2,6-dihydroxybenzene with trifluoroacetic anhydride. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods for this compound. For example, a study published in Green Chemistry in 2023 described a solvent-free approach using microwave-assisted synthesis, which significantly reduced reaction times and minimized waste generation.
The safety profile of 2,6-Bis(trifluoroacetyl)phenol is an important consideration for its practical applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-ventilated area away from incompatible substances.
In conclusion, 2,6-Bis(trifluoroacetyl)phenol (CAS No. 935700-10-0) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in various scientific fields.
935700-10-0 (2,6-Bis(trifluoroacetyl)phenol) Related Products
- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)
- 1804351-17-4(Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate)
- 329079-86-9(N-(3-CHLORO-4-METHYLPHENYL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE)
- 2166923-46-0(3-(6-formylpyridin-2-yl)prop-2-ynoic acid)
- 2228247-41-2(methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate)
- 1806811-09-5(4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine)
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 2159207-55-1(ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate)
- 2171608-33-4(5-(dimethyl-4H-1,2,4-triazol-3-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)




